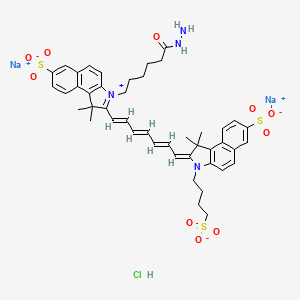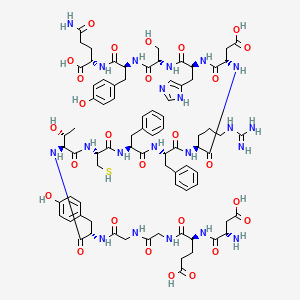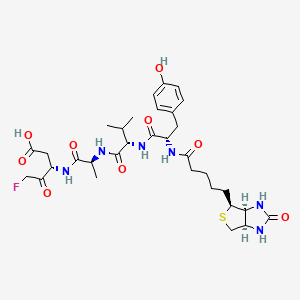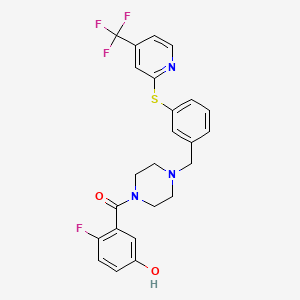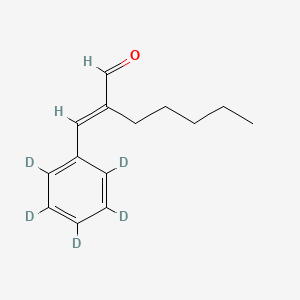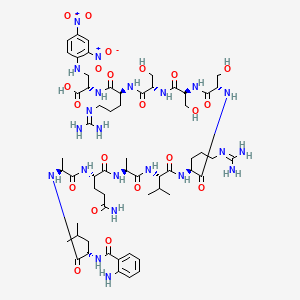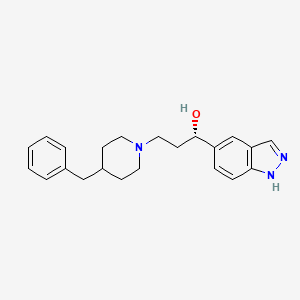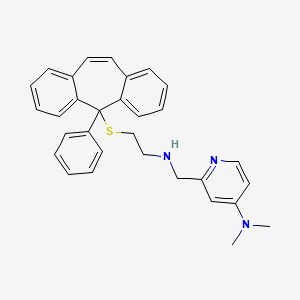
Superstolide ZJ-101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZJ-101 is a structurally simplified analog of the marine natural product superstolide A, which is isolated from the New Caledonian sea sponge Neosiphonia Superstes . This compound has garnered significant attention due to its potent antiproliferative and antiadhesive effects on cancer cell lines . The unique chemical structure of ZJ-101 allows it to target and inhibit O-glycosylation, thereby modulating the endomembrane system .
Preparation Methods
The synthesis of ZJ-101 involves the structural simplification of superstolide A. The original natural product, superstolide A, was isolated from the marine sponge Neosiphonia Superstes . Due to the scarcity of superstolide A, a truncated version was designed and synthesized in 2013, which retained the potent anticancer activity of the original compound . The synthetic route involves multiple steps, including the formation of key intermediates and the final coupling reactions under specific conditions
Chemical Reactions Analysis
ZJ-101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
ZJ-101 has a wide range of scientific research applications, including:
Mechanism of Action
ZJ-101 exerts its effects by targeting and inhibiting O-glycosylation, which modulates the endomembrane system . This inhibition leads to the dysregulation of Golgi function and affects cellular processes such as cell adhesion and proliferation . The molecular targets and pathways involved include lectins and glycomics pathways, which are crucial for the selective inhibition of O-glycosylation .
Comparison with Similar Compounds
ZJ-101 is unique due to its structural simplification from superstolide A while retaining potent anticancer activity . Similar compounds include:
Superstolide A: The original natural product from which ZJ-101 is derived.
Superstolide B: Another analog of superstolide A with similar anticancer properties.
Other marine natural products: Compounds like bryostatin and halichondrin, which also exhibit potent anticancer activity. The uniqueness of ZJ-101 lies in its simplified structure, which makes it more accessible for synthesis and study while maintaining its biological activity.
Properties
Molecular Formula |
C30H43NO4 |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
N-[(2R,3S,4R)-3-hydroxy-4-[(1R,2E,4E,6R,7R,10E,12Z,14E,16S)-3,6,13,16-tetramethyl-9-oxo-8-oxabicyclo[14.4.0]icosa-2,4,10,12,14,19-hexaen-7-yl]pentan-2-yl]acetamide |
InChI |
InChI=1S/C30H43NO4/c1-20-11-10-13-27(33)35-29(23(4)28(34)24(5)31-25(6)32)22(3)15-14-21(2)19-26-12-8-9-17-30(26,7)18-16-20/h8,10-16,18-19,22-24,26,28-29,34H,9,17H2,1-7H3,(H,31,32)/b13-10+,15-14+,18-16+,20-11-,21-19+/t22-,23-,24-,26-,28+,29-,30+/m1/s1 |
InChI Key |
AIIZZRMMCAVMCU-GXNNERPOSA-N |
Isomeric SMILES |
C[C@@H]1/C=C/C(=C/[C@H]2C=CCC[C@]2(/C=C/C(=C\C=C\C(=O)O[C@H]1[C@H](C)[C@@H]([C@@H](C)NC(=O)C)O)/C)C)/C |
Canonical SMILES |
CC1C=CC(=CC2C=CCCC2(C=CC(=CC=CC(=O)OC1C(C)C(C(C)NC(=O)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
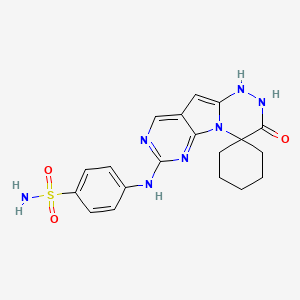
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)
